N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[5,4-b]pyridine scaffold fused to a substituted phenyl group. The acetamide moiety (-NHCOCH₃) at the phenyl position enhances its solubility and metabolic stability, while the thiazolo-pyridine core contributes to π-π stacking interactions with biological targets, such as enzymes or receptors . Its molecular formula, C₁₅H₁₃N₃OS, corresponds to a molecular weight of 295.35 g/mol (calculated via MS data from analogous compounds ).
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-5-6-11(8-13(9)17-10(2)19)14-18-12-4-3-7-16-15(12)20-14/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDREKEROPVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves the reaction of 2-aminothiazole with a pyridine derivative under specific conditions. One common method includes the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent and as a treatment for various infectious diseases.
Industry: It may be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme or protein .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages : The compound’s thiazolo-pyridine core offers superior target selectivity and metabolic stability over simpler acetamides.
- Limitations : Low synthetic yield (45%) and scalability issues due to sensitive intermediates (e.g., anhydrous N,N-dimethylformamide dependency) .
- Contradictions : While fluorophenyl analogs show broader kinase inhibition, the target compound’s narrow receptor specificity may limit therapeutic versatility .
Biological Activity
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety fused with a phenyl group and an acetamide functional group. This structural arrangement is significant as it may influence the compound's interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Provides potential for diverse biological interactions. |
| Pyridine Ring | May contribute to neuroactive properties. |
| Acetamide Group | Enhances solubility and may affect pharmacokinetics. |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that thiazolo[5,4-b]pyridine derivatives possess significant antibacterial properties. For instance:
- Inhibition of Bacterial Growth : The compound has demonstrated potent activity against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM for certain derivatives .
- Mechanism of Action : The compound interacts with bacterial targets such as DNA gyrase, forming hydrogen bonds that stabilize the interaction, similar to established antibiotics like ciprofloxacin .
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- Cytotoxicity : In vitro studies have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells .
- Mechanisms of Action : The compound's activity appears to involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical in cancer cell proliferation and survival .
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazolo[5,4-b]pyridine derivatives:
- Study on Antibacterial Properties :
- Evaluation of Anticancer Efficacy :
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : The presence of the acetamide group enhances solubility.
- Distribution : The lipophilicity (logP) values indicate potential for good tissue penetration.
- Metabolism : Ongoing studies aim to elucidate metabolic pathways and identify potential metabolites that could contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
